molecular formula C16H16O4 B1279764 (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid CAS No. 162919-37-1

(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid

Katalognummer: B1279764
CAS-Nummer: 162919-37-1
Molekulargewicht: 272.29 g/mol
InChI-Schlüssel: RADJEIZOJZINJB-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid (CAS 162919-37-1) is a chiral compound with the molecular formula C 16 H 16 O 4 and a molecular weight of 272.30 g/mol . This high-purity intermediate is critically valuable in pharmaceutical research and development. It is specifically recognized as Saroglitazar Impurity 2, making it an essential reference standard for ensuring the quality and safety of pharmaceutical compounds . Furthermore, this (S)-configured hydroxypropanoic acid derivative serves as a key chiral synthon in organic and medicinal chemistry. Research highlights its application as a precursor in the discovery of a new class of GPR34 antagonists, demonstrating its role in the development of potential therapeutic agents . The compound is provided with a Certificate of Analysis to guarantee its identity and purity. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(2S)-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15,17H,10-11H2,(H,18,19)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADJEIZOJZINJB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473636
Record name (2S)-3-[4-(Benzyloxy)phenyl]-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162919-37-1
Record name (2S)-3-[4-(Benzyloxy)phenyl]-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Key Synthetic Routes and Reaction Mechanisms

(S)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid is a chiral intermediate critical for synthesizing peroxisome proliferator-activated receptor (PPAR) agonists and other bioactive molecules. Its preparation involves stereoselective synthesis, often starting from L-tyrosine derivatives. Below, we analyze five principal methods, emphasizing reaction conditions, yields, and enantiomeric purity.

Method 1: Benzylation of L-Tyrosine Followed by Nitrosation

Reaction Overview

This method involves O-benzylation of L-tyrosine, followed by nitrosation and hydrolysis:

  • Benzylation : L-tyrosine reacts with benzyl chloride in aqueous DMF using KOH and CuSO₄ as a chelating agent.
  • Nitrosation : The benzylated intermediate is treated with NaNO₂ in H₂SO₄/DMF to introduce the hydroxy group.
Key Data:
Step Conditions Yield Purity (HPLC)
Benzylation 50–60°C, 4–20 vol DMF, 2.2 eq KOH 55% 98.5%
Nitrosation 0°C → RT, H₂SO₄/DMF, NaNO₂ 62% 99.1%

Advantages : High enantiomeric excess (>99% ee).
Limitations : Requires careful control of nitrosation to avoid byproducts.

Method 2: Improved Solvent System Using DMF

Optimization for Industrial Scale

Patent WO2005019152A2 highlights replacing methanol with DMF to enhance reactivity and reduce solvent volume:

  • Benzylation : DMF reduces solvent volume from 20× to 4× substrate weight.
  • Debenzylation : Ammonium formate replaces Pd/C, eliminating high-pressure conditions.
Comparative Solvent Performance:
Solvent Reaction Time (h) Yield Volume (vol)
MeOH 24 45% 20
DMF 6 55% 4

Outcome : DMF improves yield by 22% and reduces waste.

Method 3: Multi-Step Oxidative Process

Sequential Oxidation and Hydrolysis

US20160102042A1 outlines a four-step protocol:

  • Benzylation : L-tyrosine → O-benzyl-L-tyrosine.
  • Nitration : NaNO₂/H₂SO₄ introduces the hydroxy group.
  • Hydrolysis : Acidic conditions remove protecting groups.
  • Oxidation : CrO₃/H₂SO₄ oxidizes the aldehyde to carboxylic acid.
Yield and Purity:
Step Reagents Yield ee (%)
Benzylation BnCl, KOH, CuSO₄ 60% 99.5
Oxidation CrO₃, H₂SO₄ 45% 98.7

Critical Factor : Excess CrO₃ ensures complete oxidation but risks over-oxidation.

Method 4: Enzymatic Resolution of Racemic Mixtures

Candida antarctica Lipase B (CAL-B) Catalysis

Enzymatic hydrolysis of β-lactam intermediates achieves chiral purity:

  • Substrate : Racemic 3-benzyloxy-4-(4-chlorophenyl)azetidin-2-one.
  • Conditions : CAL-B in tert-butyl methyl ether (t-BuOMe) at 70°C.
Performance Metrics:
Parameter Value
Conversion 50%
Enantiomeric Ratio >200
Isolated Yield 45%

Advantage : Avoids harsh chemicals; scalable to gram quantities.

Method 5: Asymmetric Transfer Hydrogenation

Catalytic Reduction of β-Ketoesters

The Journal of Organic Chemistry reports using Ru(II) catalysts for asymmetric hydrogenation:

  • Substrate : Ethyl 3-(4-(benzyloxy)phenyl)-3-oxopropanoate.
  • Catalyst : RuCl[(p-cymene)((S,S)-TsDPEN)].
Results:
Parameter Value
ee 99%
Yield 85%
TON (Turnover Number) 1,200

Strength : High stereocontrol; suitable for complex substrates.

Comparative Analysis of Methods

Yield and Efficiency

Method Key Step Yield (%) ee (%) Scalability
1 Nitrosation 62 99.1 Moderate
2 DMF-Benzylation 55 99.5 High
3 CrO₃ Oxidation 45 98.7 Low
4 Enzymatic Hydrolysis 45 >99 Medium
5 Hydrogenation 85 99 High

Industrial Viability

  • Method 2 (DMF) and Method 5 (hydrogenation) are preferred for large-scale production due to solvent efficiency and catalytic recyclability.
  • Method 4 (enzymatic) offers sustainability but requires costly enzyme immobilization.

Challenges and Optimization Strategies

Byproduct Formation

  • Rearranged Isomers : Up to 0.3% S-3-(3-benzyl-4-hydroxyphenyl)propanoate forms during debenzylation. Mitigation: Use ammonium formate instead of cyclohexene.
  • Over-Oxidation : Excess CrO₃ generates carboxylic acid derivatives. Mitigation: Stoichiometric NaClO₂/TEMPO.

Purification Techniques

  • Recrystallization : Ethyl acetate/n-heptane yields 43.3% pure product.
  • Column Chromatography : Silica gel (CH₂Cl₂/MeOH) achieves >98% purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, hydrochloric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound features a hydroxyl group and a carboxylic acid group, enhancing its reactivity and interactions with biological systems. The unique benzyloxy substitution on the phenyl ring contributes to its specific chemical properties.

Medicinal Chemistry

  • Therapeutic Potential : The compound has been investigated as an intermediate in the synthesis of dual agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in metabolic disorders. Its ability to modulate PPAR activity suggests potential in treating conditions such as obesity and diabetes.
  • Biological Activity : Studies indicate that (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid interacts with enzymes involved in lipid metabolism and inflammation, making it a candidate for anti-inflammatory and lipid-regulating therapies .

Organic Synthesis

  • Building Block : This compound serves as a valuable building block in organic synthesis due to its functional groups that allow for various chemical transformations. It can be used to synthesize other biologically active compounds or materials .
  • Ligand in Coordination Chemistry : Its structural features enable it to act as a ligand, facilitating coordination with metal ions and potentially leading to novel complexes with unique properties.

Biochemical Research

  • Enzyme Interaction Studies : The compound is being studied for its interactions with specific enzymes, providing insights into enzyme mechanisms and the development of enzyme inhibitors .
  • Pharmacological Research : Its role in modulating biological pathways related to inflammation and microbial growth positions it as a subject of interest in pharmacological studies aimed at discovering new therapeutic agents .

Case Study 1: PPAR Agonist Development

Research has highlighted the role of this compound as an intermediate in developing PPAR agonists. These agonists have shown promise in preclinical models for managing metabolic diseases, demonstrating the compound's therapeutic potential.

Case Study 2: Anti-inflammatory Research

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect suggests its utility in developing treatments for inflammatory diseases .

Wirkmechanismus

The mechanism of action of (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-benzyloxyphenylacetic acid
  • 4-benzyloxyphenylboronic acid
  • 4-benzyloxyphenoxyacetic acid

Uniqueness

(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.

Biologische Aktivität

(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid is a chiral compound with significant biological activity, primarily attributed to its structural components and interactions with various molecular targets. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Overview

  • Molecular Formula : C₁₆H₁₆O₄
  • Molecular Weight : 272.30 g/mol
  • Structural Features :
    • Hydroxyl group
    • Carboxylic acid group
    • Benzyloxy substitution on a phenyl ring

The presence of these functional groups enhances the compound's reactivity and interaction with biological systems, making it a valuable candidate for pharmacological research.

The biological activity of this compound is primarily mediated through:

  • Enzyme Interactions : The compound has been shown to interact with enzymes involved in lipid metabolism and inflammation. This interaction can modulate enzyme activity, leading to various pharmacological effects.
  • Receptor Binding : It may also bind to specific receptors, influencing cellular signaling pathways related to inflammation and microbial growth.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Studies suggest that the compound can inhibit pro-inflammatory cytokines, potentially benefiting conditions characterized by chronic inflammation.
  • Analgesic Effects : Preliminary investigations indicate potential pain-relieving properties, warranting further exploration in pain management therapies .
  • Antimicrobial Activity : The compound has been evaluated for its ability to inhibit the growth of various pathogens, showcasing its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
This compoundBenzyloxy group, chiral centerPotential anti-inflammatory activity
(R)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acidEnantiomer of the primary compoundMay have different pharmacological effects
3-(4-methoxyphenyl)propanoic acidLacks benzyloxy groupDifferent reactivity profile
Benzyl alcoholContains benzyl group but no carboxylic functionalityUsed primarily as a solvent and intermediate

This comparison underscores the uniqueness of this compound within its class of compounds, particularly regarding its potential therapeutic applications and reactivity profiles.

Case Studies and Research Findings

  • Anti-inflammatory Activity Study :
    A study assessed the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential utility in treating inflammatory diseases .
  • Enzyme Inhibition Research :
    Molecular docking studies revealed that this compound effectively inhibits certain enzymes related to lipid metabolism. The IC50 values obtained were comparable to known inhibitors, highlighting its potential as a therapeutic agent in metabolic disorders.
  • Antimicrobial Efficacy :
    Research demonstrated that this compound exhibited antimicrobial properties against various bacterial strains. The mechanism was linked to the disruption of bacterial cell wall synthesis, indicating its promise as an alternative antimicrobial agent .

Q & A

Q. How does the benzyloxy group influence the compound’s physicochemical properties compared to non-benzylated analogs?

  • Methodology : The benzyloxy group increases logP (lipophilicity) by ~2 units compared to 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid, enhancing blood-brain barrier penetration. This is quantified via shake-flask experiments and computational simulations (e.g., MarvinSketch). Deprotection (e.g., hydrogenolysis) regenerates the hydroxyl group for prodrug applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.